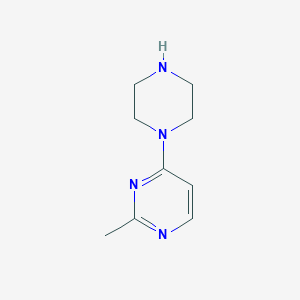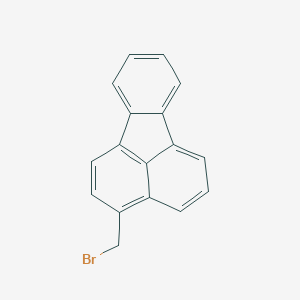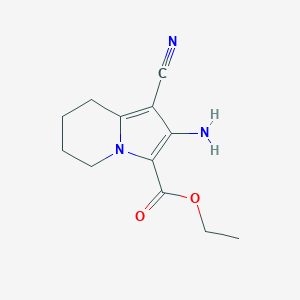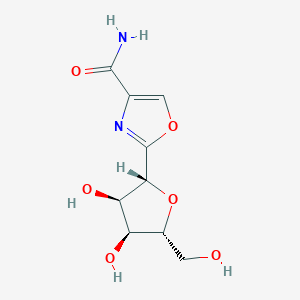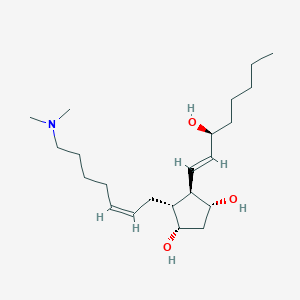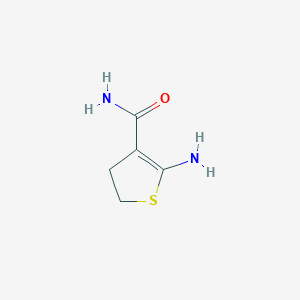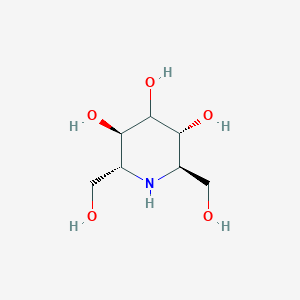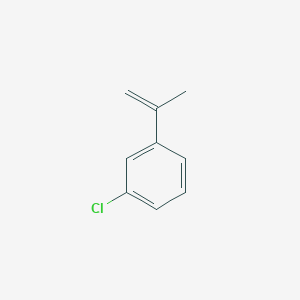
m-Isopropenylchlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Isopropenylchlorobenzene, also known as 3-chloro-2-methyl-1-propene, is an organic compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of m-Isopropenylchlorobenzene is not well understood. However, studies have shown that it reacts with nucleophiles such as water, alcohols, and amines to form corresponding adducts. It also undergoes various reactions such as elimination, substitution, and addition reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of m-Isopropenylchlorobenzene. However, studies have shown that it can cause skin and eye irritation upon contact. It is also considered a hazardous substance and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using m-Isopropenylchlorobenzene in lab experiments include its high reactivity and versatility in organic synthesis. It is also relatively easy to handle and store. However, its limitations include its hazardous nature and limited availability.
Orientations Futures
There are several future directions for the use of m-Isopropenylchlorobenzene in scientific research. One potential area is in the synthesis of new pharmaceutical compounds. It can also be used in the development of new agrochemicals and other fine chemicals. Further studies can be conducted to better understand its mechanism of action and its potential applications in organic synthesis.
Conclusion
In conclusion, m-Isopropenylchlorobenzene is an important intermediate in the synthesis of various organic compounds. Its high reactivity and versatility make it a valuable reagent in scientific research. However, its hazardous nature should be taken into consideration when handling and storing it. Further studies can be conducted to explore its potential applications in organic synthesis and other areas of scientific research.
Méthodes De Synthèse
The synthesis of m-Isopropenylchlorobenzene involves the reaction of chlorobenzene with isopropenyl magnesium bromide. The reaction is carried out in the presence of a catalyst such as copper(I) iodide. The resulting product is then purified using techniques such as distillation or recrystallization.
Applications De Recherche Scientifique
M-Isopropenylchlorobenzene is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis, such as in the preparation of alkyl halides and alkenes.
Propriétés
Numéro CAS |
1712-71-6 |
|---|---|
Nom du produit |
m-Isopropenylchlorobenzene |
Formule moléculaire |
C9H9Cl |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1-chloro-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
Clé InChI |
KECZPSPBNNGWDJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=CC=C1)Cl |
SMILES canonique |
CC(=C)C1=CC(=CC=C1)Cl |
Autres numéros CAS |
1712-71-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



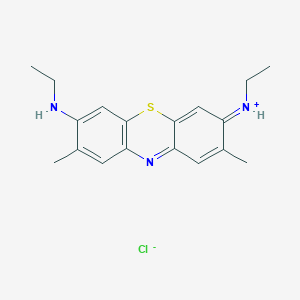
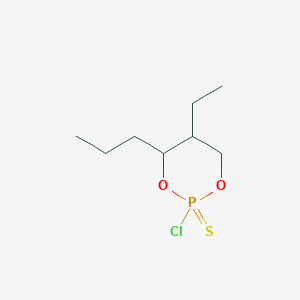
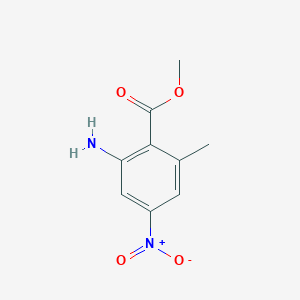
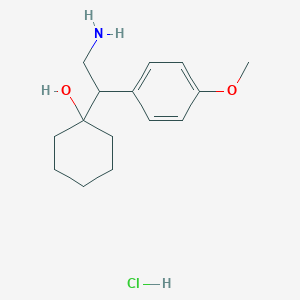
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
